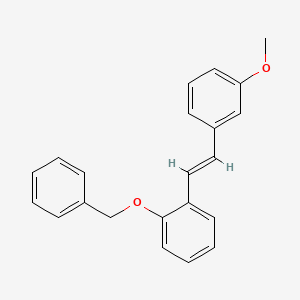

1-(Benzyloxy)-2-(3-methoxystyryl)benzene

説明

Contextualization within Benzyloxy and Methoxystyryl Aromatic Systems

The chemical behavior of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene is largely dictated by the interplay of its constituent benzyloxy and methoxystyryl moieties. These functional groups are integral to its reactivity and its utility in synthesis.

The benzyloxy group (BnO), consisting of a benzyl (B1604629) group (C6H5CH2–) attached to an oxygen atom, is a common feature in organic chemistry. wikipedia.orgcurlyarrows.com The methylene group adjacent to the phenyl ring is known as the benzylic position, which exhibits enhanced reactivity. curlyarrows.com This increased reactivity is due to the ability of the adjacent aromatic ring to stabilize radicals, carbocations, and carbanions through resonance. curlyarrows.com The C-H bonds at the benzylic position have a lower bond dissociation energy, making them susceptible to transformations like oxidation and halogenation. wikipedia.org In synthetic chemistry, the benzyloxy group is frequently employed as a protecting group for alcohols, as it can be cleaved under mild hydrogenolysis conditions. wikipedia.org

The methoxystyryl group incorporates a stilbene (B7821643) framework, which is a core structure in many natural and synthetic compounds. rsc.orgnih.gov Stilbene derivatives are recognized for their diverse applications in medicinal chemistry and materials science. nih.govnih.gov The methoxy (B1213986) group (–OCH3) is an electron-donating group that influences the electronic properties of the aromatic ring, potentially increasing its reactivity toward electrophilic aromatic substitution. smolecule.com The presence of methoxy groups, as opposed to hydroxyl groups, can increase a molecule's lipophilicity and metabolic stability, which is a common strategy in medicinal chemistry to improve bioavailability. nih.gov The stilbene double bond can exist in either E (trans) or Z (cis) conformations, with the trans isomer generally being more thermodynamically stable. nih.gov

The combination of both the benzyloxy and methoxy groups in this compound enhances the electron density of the aromatic rings, making the molecule amenable to further functionalization through reactions like electrophilic aromatic substitutions and coupling reactions. smolecule.com

Table 2: Characteristics of Key Functional Moieties

| Moiety | Structural Features | Influence on Reactivity |

|---|---|---|

| Benzyloxy | A benzyl group (C6H5CH2–) linked via an ether oxygen. | The benzylic position is activated for various transformations. wikipedia.orgcurlyarrows.com Often used as a protecting group for alcohols. wikipedia.org |

| Methoxystyryl | A stilbene (1,2-diphenylethene) core with a methoxy (–OCH3) substituent. | The methoxy group is electron-donating, activating the aromatic ring. The stilbene core provides a rigid scaffold and is a "privileged structure" in medicinal chemistry. rsc.orgnih.gov |

Significance as a Synthetic Intermediate and Molecular Scaffold

In contemporary organic synthesis, the utility of a compound is often measured by its potential as a building block for more complex structures. This compound serves as both a valuable synthetic intermediate and a molecular scaffold.

As a synthetic intermediate , this compound offers multiple reactive sites for further chemical modification. The alkene bridge can undergo various addition reactions or be cleaved oxidatively. The aromatic rings, activated by the oxygen-containing substituents, are primed for electrophilic substitution, allowing for the introduction of new functional groups. The benzyloxy group can be deprotected to reveal a reactive hydroxyl group, providing another handle for synthetic transformations. These features allow it to be a precursor in the synthesis of more elaborate molecules. smolecule.com

The concept of a molecular scaffold is central to modern drug discovery and materials science. mdpi.comosti.gov A scaffold is a core molecular framework that provides a foundation for the systematic attachment of diverse chemical building blocks. mdpi.comosti.gov This approach enables the creation of large libraries of related compounds with varied properties. nih.gov The stilbene core of this compound makes it an excellent example of such a scaffold. Stilbenes are considered "privileged structures" because this single molecular framework is capable of providing ligands for numerous, unrelated biological targets. rsc.org By modifying the substituents on the phenyl rings of the stilbene scaffold, chemists can systematically explore a vast chemical space to develop new functional molecules. nih.govrsc.org

Overview of Research Trajectories in Related Chemical Spaces

The study of this compound is situated within broader research trends in organic chemistry, particularly concerning stilbene derivatives and the development of molecular scaffolds.

A major research trajectory is the continued development of synthetic methodologies for stilbene derivatives . Cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, have become powerful tools for constructing the stilbene core with high efficiency and stereoselectivity. rsc.orgresearchgate.net Ongoing research focuses on creating more sustainable and atom-economical catalytic systems for these transformations. rsc.org Furthermore, there is immense interest in the biological activities of both natural and synthetic stilbenes, which exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, driving research in medicinal chemistry. nih.govnih.gov

Another significant trend is the emphasis on diversity-oriented synthesis (DOS) . This field aims to deliberately and simultaneously create collections of structurally diverse small molecules, often by employing a variety of molecular scaffolds. nih.gov The goal is to populate chemical space with novel molecular shapes that can be used to probe biological processes or serve as starting points for drug discovery. nih.gov The synthesis of libraries based on scaffolds like the stilbene core of this compound is a key strategy within DOS.

Finally, the global market for stilbene is expanding, driven by its applications beyond pharmaceuticals, including as optical brightening agents in the textile and paper industries, and in the manufacturing of scintillators and phosphors. giiresearch.com This commercial interest fuels research into new stilbene-based materials with tailored optical and electronic properties. giiresearch.com

Structure

3D Structure

特性

IUPAC Name |

1-methoxy-3-[2-(2-phenylmethoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHAQZODPXEMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743289 | |

| Record name | 1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072930-86-9 | |

| Record name | 1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Strategies and Advanced Precursor Identification for 1 Benzyloxy 2 3 Methoxystyryl Benzene

Strategic Disconnections and Potential Synthetic Pathways

Retrosynthetic analysis of 1-(benzyloxy)-2-(3-methoxystyryl)benzene primarily focuses on the central carbon-carbon double bond of the styryl moiety. This leads to several potential synthetic pathways, with the most prominent being those that form the alkene functionality.

The most logical disconnection is across the double bond, suggesting an olefination reaction as the key bond-forming step. This leads to two primary retrosynthetic approaches:

Pathway A: Wittig or Horner-Wadsworth-Emmons (HWE) Reaction. This is a widely used and versatile method for alkene synthesis. nih.gov The disconnection involves breaking the double bond to yield an aldehyde and a phosphonium (B103445) ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). For the target molecule, this translates to two possible pairs of synthons.

Pathway B: Palladium-Catalyzed Cross-Coupling Reactions. Reactions such as the Heck, Suzuki, or Stille coupling offer alternative routes to stilbenes. rsc.org For instance, a Heck reaction could involve the coupling of an aryl halide with a styrene (B11656) derivative.

Focusing on the more convergent and often higher-yielding Wittig/HWE approach, two disconnection strategies emerge:

Table 1: Retrosynthetic Disconnections via Olefination Reactions

| Disconnection | Precursor 1 (Carbonyl) | Precursor 2 (Phosphorus Reagent) |

| Route 1 | 2-(Benzyloxy)benzaldehyde (B185962) | (3-Methoxybenzyl)triphenylphosphonium bromide or Diethyl (3-methoxybenzyl)phosphonate |

| Route 2 | 3-Methoxybenzaldehyde (B106831) | (2-(Benzyloxy)benzyl)triphenylphosphonium bromide or Diethyl (2-(benzyloxy)benzyl)phosphonate |

Both routes are theoretically viable, and the choice between them would depend on the availability and reactivity of the starting materials, as well as the desired stereoselectivity of the final product.

Design of Key Building Blocks Incorporating Benzyloxy and 3-Methoxystyryl Moieties

The successful execution of the proposed synthetic pathways hinges on the careful design and preparation of the key building blocks.

For Route 1 , the required precursors are 2-(benzyloxy)benzaldehyde and a phosphorus-containing reagent derived from 3-methoxybenzyl bromide.

2-(Benzyloxy)benzaldehyde: This can be readily synthesized from commercially available 2-hydroxybenzaldehyde (salicylaldehyde) through a Williamson ether synthesis. The reaction involves deprotonation of the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate) followed by reaction with benzyl (B1604629) bromide.

(3-Methoxybenzyl)triphenylphosphonium bromide (for Wittig): This phosphonium salt is prepared by the reaction of 3-methoxybenzyl bromide with triphenylphosphine (B44618).

Diethyl (3-methoxybenzyl)phosphonate (for HWE): This phosphonate ester is synthesized via the Arbuzov reaction, where 3-methoxybenzyl bromide is reacted with triethyl phosphite (B83602).

For Route 2 , the precursors are 3-methoxybenzaldehyde and a phosphorus reagent derived from 2-(benzyloxy)benzyl bromide.

3-Methoxybenzaldehyde: This is a commercially available starting material.

(2-(Benzyloxy)benzyl)triphenylphosphonium bromide (for Wittig): This is prepared from 2-(benzyloxy)benzyl bromide and triphenylphosphine. The precursor, 2-(benzyloxy)benzyl alcohol, can be synthesized from 2-hydroxybenzyl alcohol by protection of the phenolic hydroxyl group with a benzyl group, followed by conversion of the benzylic alcohol to the corresponding bromide.

Diethyl (2-(benzyloxy)benzyl)phosphonate (for HWE): This is synthesized from 2-(benzyloxy)benzyl bromide and triethyl phosphite.

The choice between the Wittig and HWE reaction often depends on the desired stereochemical outcome and the ease of purification. The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer for stilbene (B7821643) derivatives. wiley-vch.deresearchgate.net Moreover, the water-soluble phosphate (B84403) byproduct of the HWE reaction is generally easier to remove than the triphenylphosphine oxide generated in the Wittig reaction. juliethahn.com

Chemo- and Regioselectivity Considerations in Retrosynthetic Planning

During the synthesis of this compound, several chemo- and regioselectivity issues must be addressed.

Chemoselectivity:

Protecting Groups: The use of the benzyl ether as a protecting group for the phenolic hydroxyl group is a key chemoselective strategy. This prevents the acidic proton of the phenol (B47542) from interfering with the basic conditions often employed in Wittig or HWE reactions. The benzyl group is stable under these conditions and can be removed later if the free phenol is the desired final product.

Reaction of the Ylide/Carbanion: The phosphorus ylide or phosphonate carbanion must selectively react with the aldehyde functional group. This is generally a highly selective reaction, and side reactions are minimal if the precursors are pure.

Regioselectivity:

Ortho-Substitution: The synthesis of the 2-(benzyloxy) substituted precursors requires careful regioselective functionalization of the benzene (B151609) ring. Starting from commercially available ortho-substituted precursors like 2-hydroxybenzaldehyde or 2-hydroxybenzyl alcohol ensures the correct regiochemistry.

Meta-Substitution: Similarly, the 3-methoxy substitution pattern is established by using commercially available 3-methoxybenzaldehyde or 3-methoxybenzyl bromide.

Stereoselectivity:

E/Z Isomerism: The formation of the double bond in stilbenes can result in either the (E) or (Z) isomer. As mentioned, the HWE reaction generally provides high (E)-selectivity due to the thermodynamic stability of the trans-intermediate. wiley-vch.de The stereochemical outcome of the Wittig reaction is more variable and depends on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. For the synthesis of stilbene derivatives, which often favor the trans-conformation for biological or material applications, the HWE reaction is often the preferred method. nih.govresearchgate.net

Table 2: Summary of Synthetic Considerations

| Consideration | Key Aspect | Preferred Strategy | Rationale |

| Retrosynthesis | C=C bond formation | Horner-Wadsworth-Emmons | High (E)-selectivity, easier purification |

| Building Blocks | Accessibility | Route 1 (2-(Benzyloxy)benzaldehyde + 3-methoxybenzylphosphonate) | Precursors are readily synthesized from common starting materials |

| Chemoselectivity | Hydroxyl group reactivity | Benzyl ether protection | Stable under reaction conditions |

| Stereoselectivity | Alkene geometry | Horner-Wadsworth-Emmons | Favors formation of the (E)-isomer |

Methodologies for the Chemical Synthesis of 1 Benzyloxy 2 3 Methoxystyryl Benzene and Its Structural Analogues

Carbon-Carbon Double Bond Formation: Olefination Strategies

Olefination strategies are a cornerstone in the synthesis of stilbenes, providing a direct route to the formation of the characteristic double bond by coupling two smaller fragments.

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are among the most widely used methods for synthesizing stilbenes and their analogues. biomedres.us These reactions involve the coupling of a phosphorus-stabilized carbanion (a phosphorus ylide or a phosphonate (B1237965) carbanion) with an aldehyde or ketone. udel.edu

For the synthesis of 1-(benzyloxy)-2-(3-methoxystyryl)benzene, this would typically involve the reaction of a (2-(benzyloxy)benzyl)phosphonium ylide with 3-methoxybenzaldehyde (B106831). The phosphonium (B103445) ylide is generated in situ from the corresponding phosphonium salt by treatment with a strong base. rsc.org

The Horner-Wadsworth-Emmons reaction, a popular modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion. wikipedia.org This approach offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgconicet.gov.ar The HWE reaction is particularly known for producing predominantly (E)-alkenes, which is often the desired isomer in stilbene (B7821643) synthesis. wikipedia.org

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge of the carbanion, generally lead to the thermodynamically more stable (E)-alkene. researchgate.net In contrast, non-stabilized ylides often yield the (Z)-alkene as the major product under salt-free conditions. rsc.org The benzyltriphenylphosphonium (B107652) ylide required for the synthesis of this compound is considered semi-stabilized, and thus the E/Z ratio can be influenced by reaction conditions. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction, on the other hand, is renowned for its high (E)-selectivity. researchgate.net This is attributed to the thermodynamic control of the reaction pathway, where the intermediates leading to the (E)-product are more stable. rsc.org The stereoselectivity can be further enhanced by modifications such as the Still-Gennari variation, which employs electron-withdrawing groups on the phosphonate to favor the formation of (Z)-alkenes if desired. biomedres.us

Table 1: Influence of Reaction Conditions on E/Z Selectivity in Wittig/HWE Reactions

| Reaction Type | Ylide/Phosphonate Type | Typical Base | Solvent | Predominant Isomer |

|---|---|---|---|---|

| Wittig | Non-stabilized | n-BuLi, NaNH2 | THF, Et2O | Z |

| Wittig | Stabilized | NaH, NaOMe | DMF, DMSO | E |

| HWE | Stabilized | NaH, K2CO3, DBU | THF, MeCN | E |

The precursors for these olefination reactions are the phosphonium salts (for the Wittig reaction) and phosphonate esters (for the HWE reaction).

Phosphonium Salts: These are typically prepared via an SN2 reaction between a suitable phosphine (B1218219), most commonly triphenylphosphine (B44618), and an alkyl halide. rsc.org For the synthesis of this compound, (2-(benzyloxy)benzyl)triphenylphosphonium bromide would be synthesized from 1-(benzyloxy)-2-(bromomethyl)benzene and triphenylphosphine. Microwave irradiation has been shown to be an efficient method for the synthesis of such phosphonium salts, often leading to high yields in reduced reaction times. biomedres.usresearchgate.netnih.gov

Phosphonate Esters: The key precursors for the HWE reaction are diethyl benzylphosphonates, which can be synthesized via the Michaelis-Arbuzov reaction. This involves the reaction of a benzyl (B1604629) halide with a trialkyl phosphite (B83602). researchgate.net For example, 1-(benzyloxy)-2-(bromomethyl)benzene would be reacted with triethyl phosphite to yield diethyl (2-(benzyloxy)benzyl)phosphonate. Alternatively, palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with benzyl halides have been developed as an efficient method for preparing benzylphosphonates. researchgate.net

These phosphonate precursors are then deprotonated with a base to form the highly nucleophilic phosphonate carbanion, which readily reacts with aldehydes to form the stilbene product. nih.gov

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base. nih.gov For the synthesis of this compound, this could be achieved by coupling 1-(benzyloxy)-2-iodobenzene (B171764) with 3-methoxystyrene. tcichemicals.com The reaction typically proceeds with high stereoselectivity, favoring the formation of the (E)-stilbene isomer. researchgate.net

Various palladium catalysts and ligands can be employed to optimize the Heck reaction. For instance, palladium(II) acetate (B1210297) in combination with a phosphine ligand is a common catalytic system. researchgate.net The choice of base and solvent also plays a crucial role in the reaction's efficiency and selectivity. researchgate.net In some cases, one-pot procedures combining a Wittig or HWE reaction to generate the alkene in situ followed by a Heck coupling have been developed.

Table 2: Representative Heck Reactions for Stilbene Synthesis

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Styrene (B11656) | Pd(OAc)2/PPh3 | Et3N | DMF | 85 |

| 4-Bromoanisole | Styrene | PdCl2(PPh3)2 | NaOAc | NMP | 78 |

The Suzuki-Miyaura coupling reaction is a versatile method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. To synthesize this compound, one possible route is the coupling of (E)-2-(3-methoxyphenyl)vinylboronic acid with 1-(benzyloxy)-2-bromobenzene. rsc.org A key advantage of the Suzuki-Miyaura reaction is its high tolerance for a wide range of functional groups.

The stereochemistry of the vinylboronic acid is typically retained throughout the reaction, allowing for the stereocontrolled synthesis of (E)-stilbenes. wikipedia.org The use of sterically bulky phosphine ligands can be crucial for the successful coupling of both electron-rich and electron-poor aryl bromides. wikipedia.org Microwave-assisted Suzuki-Miyaura couplings have also been shown to improve reaction yields and reduce reaction times.

Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), can also be employed for the synthesis of stilbene derivatives, each with its own set of advantages and limitations regarding substrate scope and reaction conditions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Ligand Effects and Catalyst Design for Enhanced Efficiency

Ligand Effects:

Electron-donating ligands, such as phosphines, carbenes, and nitrogen-donor ligands, are known to enhance the activity, selectivity, and stability of palladium catalysts in Heck reactions. mdpi.com For instance, the use of simple palladium salts with tetraphenylphosphonium (B101447) chloride (Ph4PCl) in place of traditional phosphine ligands has resulted in highly active catalytic systems. uliege.be The choice of ligand can also control chemo- and regioselectivity in intramolecular Heck reactions. researchgate.net For example, by altering the phosphorus substituent in 1,5-diaza-3,7-diphosphacyclooctane (P2N2) ligands from a phenyl to a tert-butyl group, chemists can achieve either linear or branched arylation of styrenes with high regioisomeric ratios. chemrxiv.org

Catalyst Design:

Modern catalyst design focuses on developing more stable, recyclable, and environmentally friendly systems. biolmolchem.com This has led to the exploration of heterogeneous catalysts, including palladium nanoparticles supported on various materials like metal-organic frameworks (MOFs), zeolites, and graphene oxide. biolmolchem.com A palladium catalyst supported on a polyaniline-anchored framework (PANI-Pd) has been effectively used in one-pot Wittig-Heck reactions for synthesizing stilbene derivatives. nih.gov These heterogeneous catalysts offer advantages such as being recyclable and often employing phosphorus-free ligands, making them suitable for use in greener solvents like water. biolmolchem.com The catalyst's primary function involves the oxidative addition of an aryl halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. nih.govbiolmolchem.com

Grignard Reactions in Intermediate Synthesis

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. mnstate.eduleah4sci.com In the context of synthesizing this compound, Grignard reactions are primarily used to create key intermediates that will later be coupled to form the final stilbene structure.

A common strategy involves the reaction of a Grignard reagent with an aldehyde or ketone to produce an alcohol, which can then be further manipulated. leah4sci.com For instance, an aryl magnesium halide can be reacted with a substituted benzaldehyde (B42025) to form a diaryl methanol (B129727) derivative. This intermediate can then undergo dehydration to form the desired stilbene. The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. mnstate.edu

The formation of the Grignard reagent itself is a critical step, requiring the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.eduleah4sci.com The reactivity of the Grignard reagent is such that it can also react with esters, adding twice to form tertiary alcohols, or with carbon dioxide to yield carboxylic acids after an acidic workup. masterorganicchemistry.com

Oxygen-Containing Functional Group Introduction: Etherification and Alkylation

The introduction of the benzyloxy and methoxy (B1213986) groups is achieved through etherification and alkylation reactions. These steps are crucial for installing the desired substituents on the aromatic rings of the stilbenoid backbone.

Benzyloxy Group Installation and Protection/Deprotection Strategies

The benzyloxy group is commonly installed using the Williamson ether synthesis. organic-chemistry.org This method involves the deprotonation of a hydroxyl group with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl). organic-chemistry.orgchem-station.com The addition of a catalyst like tetrabutylammonium (B224687) iodide (TBAI) can accelerate the reaction. chem-station.com For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org A newer reagent, 2-benzyloxy-1-methylpyridinium triflate, allows for benzylation under nearly neutral conditions. organic-chemistry.orgorgsyn.org

The benzyl group is a robust protecting group for alcohols as it is stable to both acidic and basic conditions. chem-station.com It is often introduced early in a synthetic sequence. chem-station.com Deprotection, or removal of the benzyl group, is typically achieved through palladium-catalyzed hydrogenation (H₂/Pd-C). organic-chemistry.orgcommonorganicchemistry.com This method is highly effective but can be problematic if other reducible functional groups are present in the molecule. organic-chemistry.org Alternative deprotection methods include oxidation followed by hydrolysis or the use of a Lewis acid in combination with a nucleophile. chem-station.com

Methoxy Group Introduction and Derivatives

The methoxy group (-OCH₃) is a common functional group in organic chemistry, consisting of a methyl group attached to an oxygen atom. wikipedia.orgontosight.ai It can be introduced onto an aromatic ring through several methods. One common approach is the methylation of a phenol (B47542) using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com Alternatively, aryl methoxides can be synthesized via the metal-catalyzed methylation of phenols or through the methoxylation of aryl halides. wikipedia.org

The methoxy group's presence on a benzene (B151609) ring influences its chemical properties. It acts as an electron-donating group at the para position but as an electron-withdrawing group at the meta position, which can affect the reactivity of the aromatic ring in subsequent reactions. wikipedia.orgvaia.com

Olefinic and Aromatic Ring Modifications

Further diversification of the this compound structure can be achieved by modifying the olefinic double bond or the aromatic rings.

Selective Catalytic Hydrogenation of the Styryl Moiety

Selective catalytic hydrogenation is a key transformation for converting the styryl moiety (the C=C double bond) into a saturated ethyl bridge, thereby producing the corresponding bibenzyl derivative. A common catalyst for this reaction is palladium on carbon (Pd/C) with a hydrogen source. researchgate.net The conditions for this reaction, such as solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and selectivity. For example, the hydrogenation of trans-stilbene (B89595) to bibenzyl can be carried out quantitatively using a silicon nanowire array and palladium nanoparticle composite catalyst under 0.1 MPa of hydrogen at 70°C. researchgate.net

A significant challenge in the hydrogenation of molecules like this compound is to selectively reduce the alkene double bond without causing the hydrogenolysis (cleavage) of the benzyloxy group. chem-station.com Careful selection of the catalyst and reaction conditions is crucial to achieve this chemoselectivity. Catalysts such as Celite-Polyaniline supported palladium have been shown to be effective for chemoselective hydrogenation reactions at ambient conditions. researchgate.net In some cases, using a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) instead of H₂ gas can limit the availability of hydrogen and prevent over-reduction. organic-chemistry.org

Electrophilic Aromatic Substitutions for Further Functionalization

The stilbene scaffold, characterized by its two aromatic rings linked by an ethylene (B1197577) bridge, serves as a versatile template for further chemical modification. hilarispublisher.com The introduction of additional functional groups onto the aromatic rings of this compound can be effectively achieved through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these substitutions is dictated by the electronic nature and position of the existing substituents: the benzyloxy group on Ring A and the methoxy group on Ring B.

Both the benzyloxy (-OCH₂Ph) and methoxy (-OCH₃) groups are powerful activating substituents that donate electron density to the aromatic ring through resonance. scielo.org.mx Consequently, they direct incoming electrophiles to the ortho and para positions. Conversely, the styryl group and the vinyl bridge can be considered deactivating relative to the potent alkoxy groups.

On Ring A , which bears the 1-(benzyloxy) group, electrophilic attack is anticipated to occur primarily at the positions ortho and para to the benzyloxy substituent. The para position (C4) is sterically more accessible than the ortho positions, one of which is already substituted.

On Ring B , bearing the 3-methoxy group, the directing effects guide electrophiles to the positions ortho and para to the methoxy group (C2', C4', and C6'). The C4' and C6' positions are generally favored. The presence of an electron-donating substituent generally leads to a carbocation intermediate rather than a bromonium ion intermediate during reactions like electrophilic bromination. rsc.org The specific reaction conditions, such as temperature and catalyst choice, must be carefully selected, as the high reactivity conferred by the activating groups can necessitate milder conditions to avoid polysubstitution or side reactions. libretexts.org

The table below outlines the predicted major products for common electrophilic aromatic substitution reactions on the this compound scaffold.

| Reaction | Reagents | Predicted Substitution Site(s) on Ring A | Predicted Substitution Site(s) on Ring B |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-nitro | 4'-nitro, 6'-nitro |

| Bromination | Br₂, FeBr₃ or NBS | 4-bromo | 4'-bromo, 6'-bromo |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl | 4'-acyl, 6'-acyl |

| Sulfonation | Fuming H₂SO₄ | 4-sulfonic acid | 4'-sulfonic acid, 6'-sulfonic acid |

Multi-step Synthetic Sequences and Reaction Optimization

Convergent Synthesis Routes to Complex Scaffolds

Stilbene derivatives, functionalized through methods like electrophilic aromatic substitution, can serve as platforms for subsequent transformations. For instance, a halogenated derivative of this compound, prepared via EAS, can undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to append new aryl or alkyl groups, rapidly building molecular complexity. rsc.org

Furthermore, the intrinsic reactivity of the stilbene unit can be harnessed to form new ring systems.

Carbocyclizations: Stilbene derivatives can be used in iodonium-promoted carbocyclizations to produce structurally complex indanes and tetrahydronaphthalenes, creating multiple new stereogenic centers in a single step. nih.gov

Photocyclizations: Under photochemical conditions, the stilbene core can undergo an oxidative cyclization to form a phenanthrene (B1679779) backbone. researchgate.net This Mallory reaction provides a powerful route to polycyclic aromatic systems, which are of significant interest in materials science and medicinal chemistry.

Process Intensification and Scale-Up Considerations

Transitioning the synthesis of this compound and its analogues from a laboratory setting to a larger, industrial scale requires careful consideration of reaction efficiency, safety, cost, and environmental impact. The choice of synthetic methodology is paramount. While numerous methods exist for stilbene synthesis, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are among the most common. nih.gov

The conventional Wittig reaction, while versatile, produces triphenylphosphine oxide as a stoichiometric byproduct. wiley-vch.de This byproduct can be difficult to remove from the product mixture, especially on a large scale, often requiring extensive chromatography, which is undesirable in an industrial process.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion. wiley-vch.de A key advantage for scale-up is that the resulting phosphate byproduct is typically water-soluble, allowing for simple removal through an aqueous extraction. juliethahn.com This simplifies purification, reduces solvent usage, and makes the HWE reaction generally more amenable to large-scale synthesis. researchgate.net

Process intensification strategies aim to make chemical production more efficient and sustainable. For stilbene synthesis, this can involve:

Continuous Flow Synthesis: Performing reactions in continuous flow reactors instead of traditional batch reactors offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and can lead to higher yields and purity. researchgate.net Flow systems have been successfully developed for both the synthesis of stilbenes and their subsequent photocyclization to phenanthrenes. researchgate.net

Green Chemistry Approaches: The development of synthetic routes that utilize less hazardous materials and reduce waste is a major goal. For stilbene synthesis, this includes the use of aqueous Wittig reactions, which minimize the need for volatile and often toxic organic solvents, thereby improving the environmental profile of the process. researchgate.net

The following table compares common stilbene synthesis methods based on criteria relevant to process scale-up.

| Method | Primary Advantage(s) | Primary Disadvantage(s) for Scale-Up |

|---|---|---|

| Wittig Reaction | Wide substrate scope, well-established. | Stoichiometric triphenylphosphine oxide byproduct is difficult to remove. |

| Horner-Wadsworth-Emmons (HWE) | Water-soluble phosphate byproduct simplifies purification; often favors E-alkene formation. juliethahn.com | Phosphonate reagents can be more expensive than phosphonium salts. |

| Heck Coupling | Atom economical, good for specific aryl couplings. | Requires palladium catalyst which can be expensive and requires removal from the final product. |

| Perkin Condensation | Uses readily available starting materials. | Often requires harsh reaction conditions and can have limited scope and lower yields. nih.gov |

Mechanistic Investigations of Reactions Involving 1 Benzyloxy 2 3 Methoxystyryl Benzene and Its Precursors

Elucidation of Carbon-Carbon Bond Formation Mechanisms

The central stilbene (B7821643) scaffold of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene is formed through the creation of a carbon-carbon double bond. This is typically achieved via olefination reactions or transition metal-mediated cross-couplings.

Olefination reactions are fundamental to stilbene synthesis, with the primary challenge being the control of stereochemistry to selectively form the desired (E)- or (Z)-isomer. The (E)-isomer, or trans-stilbene (B89595), is generally the thermodynamically more stable and often the more biologically active form. nih.gov Several methods are employed, each with distinct mechanistic features that dictate its stereochemical outcome.

The Wittig reaction , for example, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wiley-vch.de The stereoselectivity is highly dependent on the nature of the ylide.

Non-stabilized ylides (with alkyl substituents) typically react under kinetic control to form the (Z)-alkene (cis) as the major product.

Stabilized ylides (with electron-withdrawing groups like carbonyl or cyano) react under thermodynamic control, favoring the formation of the more stable (E)-alkene (trans). nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, generally provides excellent selectivity for the (E)-alkene. nih.gov This high (E)-selectivity is a key advantage and is attributed to the steric hindrance in the transition state leading to the (Z)-isomer.

The Julia-Kocienski olefination is another powerful method known for its high (E)-selectivity. researchgate.net The reaction proceeds under mild conditions and demonstrates a wide tolerance for various functional groups, making it valuable in complex natural product synthesis. researchgate.net

| Reaction | Key Reagents | Typical Stereoselectivity | Mechanistic Feature |

|---|---|---|---|

| Wittig Reaction (Stabilized Ylide) | Phosphonium ylide, Aldehyde/Ketone | High (E)-selectivity | Reversible initial addition, thermodynamic control |

| Wittig Reaction (Non-stabilized Ylide) | Phosphonium ylide, Aldehyde/Ketone | Moderate to high (Z)-selectivity | Irreversible initial addition, kinetic control |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion, Aldehyde/Ketone | Excellent (E)-selectivity | Steric control in the elimination step |

| Julia-Kocienski Olefination | Sulfone, Aldehyde/Ketone, Base | Excellent (E)-selectivity | Formation of a stable intermediate followed by reductive elimination |

Transition metal-catalyzed cross-coupling reactions, particularly the Palladium-catalyzed Heck reaction, are a cornerstone of modern stilbene synthesis. uliege.be The Heck reaction couples an aryl halide with an alkene, offering a versatile route to substituted stilbenes. uliege.be

The catalytic cycle for the Heck reaction generally involves three key steps:

Oxidative Addition : A Pd(0) species reacts with an aryl halide (e.g., a benzyloxy-substituted aryl bromide) to form a Pd(II) complex. This is often the rate-determining step in the cycle. researchgate.net

Migratory Insertion (Carbopalladation) : The alkene (e.g., 3-methoxystyrene) coordinates to the Pd(II) complex and subsequently inserts into the palladium-aryl bond.

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the stilbene product and a palladium-hydride species. This step regenerates the double bond and typically proceeds with syn-elimination, leading to the (E)-isomer.

Reductive Elimination : The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle. researchgate.net

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | Aryl halide adds to the palladium center. | Pd(0) → Pd(II) |

| Migratory Insertion | Alkene inserts into the Pd-Aryl bond. | No Change |

| β-Hydride Elimination | Forms the alkene product and a Pd-H species. | No Change |

| Reductive Elimination | Base-mediated elimination regenerates the catalyst. | Pd(II) → Pd(0) |

Understanding Regioselectivity in Aromatic Substitutions

The synthesis of the precursors to this compound often involves electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the aromatic rings. pku.edu.cn

Both the benzyloxy (-OCH₂Ph) and methoxy (B1213986) (-OCH₃) groups are classified as activating, ortho, para-directing substituents in electrophilic aromatic substitution. libretexts.orgulethbridge.ca This means that they increase the rate of the reaction compared to unsubstituted benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. ulethbridge.calibretexts.org

The directing effect arises from a combination of two factors:

Inductive Effect : The oxygen atom in both groups is more electronegative than carbon, exerting an electron-withdrawing inductive effect that deactivates the ring. libretexts.org

Resonance Effect : The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring through p-π conjugation. libretexts.orgorganicchemistrytutor.com This electron donation by resonance is a powerful activating effect that is most pronounced at the ortho and para positions. libretexts.orgyoutube.com

The regioselectivity of electrophilic aromatic substitution is best explained by examining the stability of the carbocation intermediate, known as the arenium ion or σ-complex, that forms during the reaction. vanderbilt.edu

When an electrophile attacks an anisole (B1667542) (methoxybenzene) ring, three potential arenium ions can be formed, corresponding to attack at the ortho, meta, and para positions.

Ortho and Para Attack : The arenium ions formed from ortho and para attack are significantly more stable than the one from meta attack. This is because they possess an additional resonance structure in which the positive charge is delocalized onto the oxygen atom of the methoxy group, allowing every atom (except hydrogen) to have a full octet of electrons. organicchemistrytutor.comyoutube.com

Meta Attack : The arenium ion resulting from meta attack does not allow for this direct delocalization of the positive charge onto the oxygen atom. The charge is distributed only over three carbon atoms of the ring.

This extra stabilization for the ortho and para intermediates lowers the activation energy for their formation, causing these pathways to be kinetically favored and the corresponding products to be formed predominantly. libretexts.orgvanderbilt.edu The same principles apply to the benzyloxy group.

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The principles of kinetics and thermodynamics govern the outcome of the reactions used to synthesize this compound.

In olefination reactions, the formation of the (Z)-isomer is often kinetically favored with certain reagents (like non-stabilized Wittig ylides), meaning it forms faster. However, the (E)-isomer is almost always the thermodynamically more stable product due to reduced steric strain. nih.gov Reactions that are reversible or run under conditions that allow for equilibration (thermodynamic control) will yield the (E)-isomer. rsc.org Many modern synthetic methods, like the HWE reaction, are designed to be highly selective for the thermodynamic product under kinetic conditions.

In electrophilic aromatic substitution, the directing effects of activating groups like methoxy and benzyloxy are a kinetic phenomenon. These groups lower the activation energy for attack at the ortho and para positions relative to the meta position, thereby increasing the rate of formation of the ortho and para substituted products. libretexts.org

The stability of protecting groups, such as the benzyl (B1604629) ether, is also a key consideration. Benzyl ethers are generally stable under a wide range of conditions but can be cleaved under specific protocols like catalytic hydrogenation. organic-chemistry.org The rate of cleavage can be influenced by the electronic nature of substituents on the aromatic ring. Kinetic studies on related acetal (B89532) protecting groups have shown that the rate of acid-catalyzed hydrolysis correlates with the electron-donating or withdrawing ability of the alkoxy group. beilstein-journals.org For instance, benzyloxy and methoxy acetals show similar stabilities, while more electron-withdrawing groups stabilize the acetal, making it more resistant to cleavage. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 1 Benzyloxy 2 3 Methoxystyryl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 1-(Benzyloxy)-2-(3-methoxystyryl)benzene, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's conformation and stereochemistry.

Two-dimensional NMR techniques are crucial for mapping the connectivity and spatial relationships between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily those on adjacent carbon atoms (²J and ³J couplings). For instance, correlations would be expected between the vinyl protons of the styryl group, as well as among the protons within each of the three aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This allows for the direct assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, the benzylic protons of the benzyloxy group would show correlations to carbons in the adjacent phenyl ring and the oxygen-bearing carbon of the central benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. For this compound, NOESY data would be instrumental in determining the preferred conformation around the single bonds and the stereochemistry of the double bond. For instance, a strong NOE between the vinyl protons would confirm an E (trans) or Z (cis) configuration. Furthermore, NOEs between the protons of the benzyloxy group and the protons of the central benzene ring would help to define the conformational preferences of the benzyloxy substituent.

A hypothetical table of expected key 2D NMR correlations is presented below:

| Proton(s) | COSY Correlations (with Protons) | HMBC Correlations (with Carbons) | NOESY Correlations (with Protons) |

| Vinyl Hα | Vinyl Hβ | Carbons of the central benzene ring, Carbonyl carbon of the methoxy (B1213986) group, Quaternary carbon of the central ring | Vinyl Hβ, Protons on the central benzene ring |

| Vinyl Hβ | Vinyl Hα | Carbons of the methoxy-substituted ring, Quaternary carbon of the methoxy-substituted ring | Vinyl Hα, Protons on the methoxy-substituted ring |

| Benzylic CH₂ | - | Carbons of the terminal phenyl ring, Oxygen-bearing carbon of the central benzene ring | Protons on the terminal phenyl ring, Protons on the central benzene ring |

| Methoxy CH₃ | - | Oxygen-bearing carbon of the methoxy-substituted ring | Protons on the methoxy-substituted ring |

Dynamic NMR (DNMR) studies could provide valuable information about the energy barriers to rotation around the single bonds in this compound, such as the C-O bond of the benzyloxy group and the C-C bonds connecting the styryl moiety to the benzene rings. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals as the rate of conformational exchange becomes comparable to the NMR timescale. However, a review of the current literature reveals no specific dynamic NMR studies have been published for this compound. Such studies would be a valuable area for future research to quantify the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₂₂H₂₀O₂), the accurate mass of the molecular ion [M]⁺ would be determined using high-resolution mass spectrometry (HRMS). The theoretical monoisotopic mass is 316.1463 g/mol .

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several characteristic pathways. A plausible fragmentation pathway is outlined below:

Formation of the Tropylium (B1234903) Ion: A very common fragmentation pattern for compounds containing a benzyl (B1604629) group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This would result from the cleavage of the benzylic C-O bond.

Loss of the Methoxy Group: Fragmentation could occur with the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) to yield characteristic fragment ions.

Cleavage of the Styryl Group: The double bond of the styryl moiety is also susceptible to cleavage, leading to fragments corresponding to the substituted styrene (B11656) and benzene portions of the molecule.

A table summarizing the expected major fragments is provided below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Origin |

| 316 | [C₂₂H₂₀O₂]⁺ | Molecular Ion |

| 225 | [C₁₅H₁₃O]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |

| 197 | [C₁₄H₁₃O]⁺ | Cleavage at the styryl double bond |

| 119 | [C₈H₇O]⁺ | Fragment containing the methoxy-substituted ring |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. While no specific crystal structure for this compound has been reported in the crystallographic databases, we can infer its likely solid-state characteristics based on the structures of related compounds.

A single-crystal X-ray diffraction analysis would precisely determine the conformation of the molecule in the crystalline lattice. Key structural parameters that would be elucidated include:

The packing of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, the following interactions would likely play a significant role in its supramolecular assembly:

C-H···O Hydrogen Bonds: The oxygen atoms of the benzyloxy and methoxy groups can act as hydrogen bond acceptors, forming weak C-H···O interactions with hydrogen atoms from neighboring molecules.

π-π Stacking Interactions: The electron-rich aromatic rings can engage in π-π stacking interactions, where the rings are arranged in either a parallel or offset fashion.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule.

These intermolecular forces collectively determine the crystal packing and influence the macroscopic properties of the solid material. The analysis of these interactions provides insight into the principles of molecular recognition and crystal engineering.

Following a comprehensive search for scientific literature, it has been determined that specific experimental data for the compound This compound is not available in the public domain. Detailed research findings required to populate the requested sections on its spectroscopic and photophysical properties could not be located.

As a result, it is not possible to generate the requested article focusing solely on the advanced spectroscopic and structural characterization of this compound with the specified outline and data requirements. The strict instructions to include only information pertaining to this exact molecule and to provide detailed data tables cannot be fulfilled without the necessary primary research sources.

General information on related classes of compounds, such as other methoxy-substituted or benzyloxy-substituted stilbenes, is available but would not adhere to the explicit constraints of the request. Therefore, no article can be provided at this time.

Computational and Theoretical Chemistry Approaches for 1 Benzyloxy 2 3 Methoxystyryl Benzene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1-(Benzyloxy)-2-(3-methoxystyryl)benzene, DFT calculations can provide valuable information about its geometry, stability, and chemical behavior. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

The flexibility of the benzyloxy and methoxystyryl groups in this compound allows for multiple conformations. DFT can be used to map the potential energy surface of the molecule by systematically rotating the rotatable bonds and calculating the corresponding energy. This process helps in identifying the most stable conformations (energy minima) and the energy barriers between them. Furthermore, the compound can exist as (E)- and (Z)-stereoisomers due to the double bond in the styryl moiety. DFT calculations can predict the relative thermodynamic stability of these isomers.

Table 1: Hypothetical Relative Energies of Stereoisomers and Conformers of this compound Calculated by DFT

| Isomer/Conformer | Description | Relative Energy (kcal/mol) |

| (E)-isomer - Conformer A | Most stable planar conformation | 0.00 |

| (E)-isomer - Conformer B | Twisted conformation | +2.5 |

| (Z)-isomer - Conformer C | Sterically hindered conformation | +8.2 |

| (Z)-isomer - Conformer D | Relaxed, non-planar conformation | +6.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich styryl and benzyloxy moieties, while the LUMO would likely be distributed over the conjugated system.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties of this compound

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.2 eV |

| Global Hardness (η) | 2.3 eV |

| Global Softness (S) | 0.22 eV⁻¹ |

| Electronegativity (χ) | 3.5 eV |

| Chemical Potential (μ) | -3.5 eV |

| Electrophilicity Index (ω) | 2.68 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, can be used to calculate the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C). nih.gov These predicted shifts can be compared with experimental spectra to confirm the molecular structure.

Vibrational Frequencies: DFT can compute the vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These frequencies can be compared with experimental FT-IR and Raman spectra to identify characteristic functional groups and confirm the molecular structure. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (vinyl H) | δ 6.8 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (vinyl C) | δ 125 - 135 ppm |

| FT-IR | C=C stretch (styryl) | 1625 cm⁻¹ |

| FT-IR | C-O-C stretch (ether) | 1240 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax 1 | 320 nm |

| UV-Vis (TD-DFT) | λmax 2 | 285 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into the conformational flexibility, solvent effects, and intermolecular interactions of the molecule. For instance, an MD simulation in a solvent like water or ethanol (B145695) could reveal how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules through hydrogen bonding or van der Waals forces.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, these methods can be used to:

Identify Reaction Pathways: By mapping the potential energy surface, different possible reaction pathways can be explored.

Locate Transition States: The transition state, which is the highest energy point along the reaction coordinate, can be located and characterized.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the reaction rate.

These studies provide a detailed, step-by-step understanding of how a reaction proceeds, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Applications of 1 Benzyloxy 2 3 Methoxystyryl Benzene As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The strategic use of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene has been noted in the total synthesis of intricate natural products and biologically active molecules. beilstein-journals.orgnih.govresearchgate.net Total synthesis, the complete chemical synthesis of complex organic molecules from simple, commercially available precursors, often relies on the use of such well-designed building blocks to construct complex molecular architectures efficiently.

Precursor in the Synthesis of Sarpogrelate Hydrochloride

A significant application of this compound is its role as a key precursor in the synthesis of Sarpogrelate hydrochloride. Sarpogrelate is a selective serotonin (B10506) 5-HT2A receptor antagonist, which is used clinically as an antiplatelet and antithrombotic agent. The synthesis of Sarpogrelate hydrochloride involves a multi-step process where this compound is a crucial starting material. google.com

The synthetic route typically involves the hydrogenation of the styryl double bond in this compound to yield the corresponding saturated derivative. Subsequent chemical transformations, including debenzylation to unmask a phenolic hydroxyl group, etherification, and introduction of the amino alcohol side chain, ultimately lead to the formation of Sarpogrelate. The final step involves the formation of the hydrochloride salt. google.com

Contribution to Macrocyclic Structure Construction

While direct evidence of this compound's application in macrocyclic structure construction is not extensively documented in the provided search results, the structural motifs present in this compound are relevant to the synthesis of macrocycles. Stilbene (B7821643) and its derivatives are known to be incorporated into macrocyclic frameworks, which are large ring structures often found in natural products with potent biological activities. nih.gov The styryl group of this compound could potentially participate in various cyclization reactions, such as ring-closing metathesis, to form macrocyclic structures.

Development of Novel Stilbene Derivatives and Analogues

This compound is a valuable starting material for the development of novel stilbene derivatives and analogues. researchgate.netgoogle.com Stilbenes are a class of organic compounds that have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.net

By modifying the functional groups present in this compound, a wide array of new stilbene derivatives can be synthesized. For example, the methoxy (B1213986) and benzyloxy groups can be altered or replaced with other substituents to modulate the electronic and steric properties of the molecule. The styryl double bond can also be subjected to various chemical transformations to introduce additional functional groups or to create more complex molecular architectures. nih.gov This allows for the creation of a library of novel stilbene analogues that can be screened for enhanced or novel biological activities. researchgate.net

Use in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient creation of a large number of structurally diverse small molecules for high-throughput screening. cam.ac.ukcam.ac.ukpsu.edu The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological properties. nih.gov

The structural complexity and the presence of multiple reactive sites in this compound make it a suitable scaffold for the construction of DOS libraries. nih.gov By applying a series of divergent reactions to this starting material, a multitude of distinct molecular skeletons can be generated. For instance, the aromatic rings can be further functionalized, the styryl double bond can be elaborated, and the benzyloxy group can be cleaved and the resulting phenol (B47542) used as a handle for further diversification. This approach allows for the rapid generation of a collection of compounds with significant structural diversity, which can then be screened for potential biological activities.

Potential as a Lead Compound for Further Chemical Modifications

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound, as a stilbene derivative, has the potential to serve as a lead compound for the development of new therapeutic agents. nih.gov

The stilbene scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. By systematically modifying the structure of this compound, medicinal chemists can explore the structure-activity relationship (SAR) of this class of compounds. This involves making a series of analogues with variations in the substitution pattern on the aromatic rings and modifications to the styryl linker. These new compounds can then be tested for their biological activity to identify modifications that lead to improved therapeutic properties.

Future Perspectives and Emerging Research Avenues in 1 Benzyloxy 2 3 Methoxystyryl Benzene Chemistry

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of stilbene (B7821643) derivatives has traditionally relied on methods like the Wittig and Mizoroki-Heck reactions. nih.govrsc.org While effective, these reactions often involve stoichiometric reagents, harsh conditions, and environmentally persistent solvents, posing challenges from a green chemistry perspective. Future research into the synthesis of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene will likely prioritize the development of more sustainable and efficient protocols.

Green chemistry emphasizes waste reduction, the use of less hazardous substances, and energy efficiency. bohrium.com For stilbene synthesis, this can be achieved through several avenues. The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate reaction times and improve yields in Heck coupling reactions. uliege.be Another approach is the replacement of traditional volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or water. For instance, Heck reactions for synthesizing stilbene-quinone hybrids have been successfully performed in PEG-400. uliege.be Furthermore, developing catalytic systems that operate under milder conditions and are recyclable is a key goal. This includes the use of highly active palladium nanocatalysts for Mizoroki-Heck reactions in aqueous media or exploring metal-free reaction pathways. uliege.beresearchgate.net A patent also describes a solvent-free method using ball-milling for the preparation of stilbene compounds, which significantly reduces environmental pollution and reaction costs. google.com

| Synthetic Strategy | Traditional Approach | Green Chemistry Alternative | Potential Advantages of Green Approach |

|---|---|---|---|

| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water, Polyethylene Glycol (PEG), Supercritical CO2, Solvent-free (ball-milling) uliege.begoogle.com | Reduced environmental pollution, lower toxicity, easier product separation. |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy consumption, improved yields. bohrium.com |

| Catalyst | Homogeneous palladium catalysts | Heterogeneous or recyclable catalysts (e.g., Pd on hydrotalcite), ligand-free systems, metal-free reactions. uliege.be | Easier catalyst recovery and reuse, reduced metal contamination in product. |

| Reagents | Stoichiometric bases and reagents | Catalytic amounts of reagents, use of solid-phase bases. google.com | Higher atom economy, reduced waste generation. |

Chemoenzymatic Transformations and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers remarkable selectivity and operates under mild, environmentally benign conditions. researchgate.net Chemoenzymatic synthesis, which combines enzymatic steps with traditional chemical synthesis, is a powerful strategy for producing complex molecules. This approach holds significant promise for the synthesis and functionalization of this compound.

While the direct enzymatic synthesis of this specific compound is not yet reported, research on other stilbenes provides a clear roadmap. Enzymes such as stilbene synthases (STS) are responsible for the biosynthesis of the stilbene core in plants from precursors like p-coumaroyl-CoA. researchgate.netnih.gov Engineered microorganisms expressing STS have been used to produce resveratrol. mdpi.com Future research could explore the use of engineered enzymes to produce the basic stilbene scaffold of the target molecule.

Furthermore, enzymes can be used for post-synthesis modifications. Lipases, for example, can catalyze stereoselective reactions, while peroxidases can facilitate the oligomerization of stilbenes to create more complex structures with potentially enhanced biological activities. acs.orgfrontiersin.org The application of such enzymes to this compound could lead to the creation of novel derivatives with unique properties, for instance, through selective hydroxylation or glycosylation, which can alter solubility and bioavailability.

| Enzyme Class | Potential Transformation | Application to this compound | Potential Outcome |

|---|---|---|---|

| Stilbene Synthase (STS) | Formation of the stilbene backbone researchgate.net | Biosynthesis of a core stilbene intermediate. | Sustainable, bio-based production route. |

| Peroxidase (e.g., VvPRX4) | Oxidative coupling/oligomerization acs.org | Dimerization or oligomerization of the parent compound. | Generation of novel, higher molecular weight derivatives. |

| Lipase | Enantioselective acylation/deacylation researchgate.net | Resolution of chiral derivatives or stereoselective synthesis. | Production of single enantiomer compounds. |

| Glycosyltransferase | Attachment of sugar moieties | Glycosylation of hydroxylated analogues. | Improved water solubility and modified bioactivity. |

| O-Methyltransferase (OMT) | Methylation of hydroxyl groups nih.gov | Modification of hydroxylated analogues. | Fine-tuning of biological and physical properties. |

Advanced Materials Science Applications (e.g., photoresponsive materials)

Stilbene and its derivatives are well-known for their photochromic properties, primarily the reversible E/Z (trans/cis) isomerization upon irradiation with light of specific wavelengths. This photo-switching behavior makes them excellent candidates for the development of "smart" materials and molecular switches. researchgate.net The rigid structure of this compound, a key feature of stilbenoids, suggests its potential utility in photoresponsive materials.

The photochemical properties of stilbenes can be tuned by altering the substituents on the aromatic rings. The benzyloxy and methoxy (B1213986) groups on the target molecule could influence its absorption spectrum, quantum yields of isomerization, and the stability of the photoisomers. These properties are critical for applications such as optical data storage, where information can be written and erased using light. researchgate.net Furthermore, stilbene derivatives can be incorporated into polymers or self-assembled systems to create materials whose macroscopic properties, such as shape, color, or fluorescence, can be controlled by light. mdpi.com For example, stilbene-containing polymers can be used to create photo-actuators or light-responsive drug delivery systems. Future research would involve synthesizing this compound and its polymers to systematically study their photophysical properties and explore their integration into functional materials.

| Potential Application | Underlying Principle | Key Property of Stilbene Derivative |

|---|---|---|

| Molecular Switches | Reversible E/Z photoisomerization | Distinct properties of E and Z isomers, high quantum yield. |

| Optical Data Storage | Light-induced structural changes leading to different optical properties. researchgate.net | Photostability, high fatigue resistance, readable state differences. |

| Photoresponsive Polymers | Incorporation of stilbene units into polymer chains allows light-induced changes in polymer conformation and properties. mdpi.com | Efficient isomerization in the polymer matrix. |

| Fluorescent Whitening Agents | Absorption of UV light and emission of blue light. vestachem.com | Strong fluorescence in the blue region of the visible spectrum. |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from the stilbene core. | High fluorescence quantum yield, good charge transport properties. |

High-Throughput Experimentation and Machine Learning in Reaction Discovery

The discovery and optimization of synthetic routes is traditionally a time-consuming, resource-intensive process. High-Throughput Experimentation (HTE) has emerged as a transformative approach, enabling the rapid screening of hundreds or thousands of reaction conditions in parallel. nih.gov This methodology, often coupled with robotic systems, can dramatically accelerate the identification of optimal catalysts, solvents, and reaction parameters for the synthesis of a target molecule like this compound. thechemicalengineer.comandreaviliotti.it

| Technology | Key Function | Benefit for Synthesizing this compound |

|---|---|---|

| High-Throughput Experimentation (HTE) | Parallel execution of a large number of experiments. nih.gov | Rapidly screen catalysts, ligands, bases, and solvents to find optimal conditions for Wittig, Heck, or other coupling reactions. |

| Robotic Synthesis Platforms | Automated execution of experimental procedures, including reagent dispensing, reaction setup, and workup. thechemicalengineer.com | Increase reproducibility, reduce manual labor, and enable 24/7 operation for faster project completion. labmanager.com |

| Machine Learning (ML) Models | Predict reaction yields, identify optimal conditions from complex data, and propose novel reaction pathways. sciencedaily.com | Guide experimental design to focus on the most promising reaction space, reducing the number of required experiments. |

| Integrated Autonomous Systems (Robotics + AI) | A closed-loop system where an AI algorithm designs experiments, a robot performs them, and the results are used to refine the next experimental design. labmanager.comsciencedaily.com | Autonomous discovery and optimization of a novel, highly efficient synthetic route with minimal human intervention. |

Q & A

Basic: What are the key synthetic strategies for preparing 1-(Benzyloxy)-2-(3-methoxystyryl)benzene?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Friedel-Crafts alkylation or benzylation to introduce the benzyloxy group .

- Wittig-Horner reaction or Heck coupling to form the styryl bridge between aromatic rings. For example, (E)-styryl derivatives are synthesized using palladium catalysts under controlled conditions (e.g., 80°C, 12 hours) .

- Protection/deprotection steps : Methoxy and benzyloxy groups are introduced via alkylation using methyl iodide or benzyl bromide, often with potassium carbonate as a base .

Key Considerations : Purification via column chromatography (petroleum ether:ethyl acetate gradients) is critical to isolate intermediates .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₂H₂₀O₂ requires m/z 316.1463) .

Basic: What role do the methoxy and benzyloxy groups play in reactivity?

Methodological Answer:

- Methoxy Group :

- Electron-donating effect enhances aromatic ring reactivity toward electrophilic substitution.

- Participates in hydrogen bonding, influencing solubility in polar solvents (e.g., DMSO) .

- Benzyloxy Group :

- Acts as a protecting group for phenolic -OH, preventing unwanted side reactions during synthesis .

- Enhances lipophilicity, critical for biological membrane penetration in pharmacological studies .

Advanced: How can researchers optimize reaction yields for styryl bridge formation?

Methodological Answer:

Key variables include:

- Catalyst Selection : Pd(OAc)₂ or Pd(PPh₃)₄ for Heck coupling, with yields varying from 40% to 70% depending on steric hindrance .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may require inert atmospheres .

- Temperature Control : Lower temperatures (60–80°C) reduce side reactions like over-alkylation .

Case Study : A 46% yield was achieved using Pd(OAc)₂ in DMF at 80°C for 12 hours, with purification via gradient elution .

Advanced: What analytical challenges arise when differentiating structurally similar derivatives?

Methodological Answer: